molecular formula C10H15F2N B2530977 (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine CAS No. 2413870-26-3

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine

Cat. No. B2530977
CAS RN: 2413870-26-3
M. Wt: 187.234
InChI Key: VPGSZHILRNEQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine” is a chemical compound with the molecular formula C10H15F2N . It has a molecular weight of 187.234. This product is intended for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15F2N/c11-10(12)8(2-1-3-8)9(10)4-7(5-9)6-13/h7H,1-6,13H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .

Scientific Research Applications

Synthesis and Stereochemistry

The chemical compound under discussion is structurally similar to certain chiral methanamines and spiro compounds that have been synthesized for various research purposes. For instance, the synthesis of chiral (indol-2-yl)methanamines has been reported using amino acid starting materials coupled with a 9-phenyl-9-fluorenyl (Pf) protecting group strategy. This approach yielded compounds with high enantiomeric excess, demonstrating the potential of similar structures for stereochemical investigations and applications in natural products and pharmaceutically active compounds (Lood et al., 2015).

Biological Studies

Research on difluorotoluene, an analog containing fluorine atoms in place of oxygens on the pyrimidine ring, demonstrated that such modifications do not preclude the formation of base pairs with adenine by Escherichia coli proofreading-defective DNA polymerase I. This indicates the structural and functional versatility of fluorine-substituted compounds in biological systems and their potential utility in studying DNA replication fidelity and enzyme-substrate interactions (Goodman, 1997).

Antiviral Research

Spiro compounds and related structures have been explored for their antiviral activities. A study on spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, as well as spiro[pyrrolidine-2,2'-adamantanes], revealed that certain derivatives inhibited the cytopathicity of influenza A virus significantly more effectively than amantadine, a known antiviral drug. These findings suggest that compounds with structural features similar to (9,9-Difluorodispiro[3.0.3^5.1^4]nonan-7-yl)methanamine could have potential applications in antiviral drug development (Kolocouris et al., 1994).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(9,9-difluorodispiro[3.0.35.14]nonan-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N/c11-10(12)8(2-1-3-8)9(10)4-7(5-9)6-13/h7H,1-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGSZHILRNEQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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